N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Descripción
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 4 and a butanamide chain at position 2. The butanamide moiety is further modified with a 4-fluorophenylsulfonyl group. This structure combines a heterocyclic thiazole ring, a lipophilic benzodioxole group, and a polar sulfonyl substituent, making it a candidate for diverse biological interactions.
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S2/c21-14-4-6-15(7-5-14)30(25,26)9-1-2-19(24)23-20-22-16(11-29-20)13-3-8-17-18(10-13)28-12-27-17/h3-8,10-11H,1-2,9,12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUGJOKYHJJDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features several significant structural components:
- Thiazole Ring : Known for its biological activity.
- Benzodioxole Moiety : Contributes to the compound's pharmacological properties.
- Sulfonamide Group : Enhances solubility and biological activity.
The molecular formula is with a molecular weight of approximately 373.37 g/mol.
Anticancer Properties
Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide exhibits significant anticancer activity . In vitro studies demonstrate its effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Highly Active |
| HeLa (Cervical Cancer) | 7.8 | Moderately Active |
| A549 (Lung Cancer) | 9.6 | Moderately Active |
These values suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound also shows promising antimicrobial properties . Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
The mechanisms by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Signal Pathway Modulation : It can modulate signaling pathways associated with apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways .
- Antimicrobial Efficacy Assessment : Another research highlighted its effectiveness against resistant bacterial strains, suggesting potential use in treating infections where conventional antibiotics fail .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Structural Modifications and Molecular Properties
The compound’s closest analogs differ in substituents on the phenylsulfonyl/arylthio group and the presence of sulfonyl versus thioether linkages. These modifications significantly influence electronic properties, lipophilicity, and bioavailability. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Molecular weight inferred from analog data.
Key Observations:
Electronic Effects: The 4-fluorophenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability and receptor binding compared to the electron-donating 4-methoxyphenylsulfonyl analog .
Lipophilicity and Bioavailability :
- The methoxy group in CAS 941987-26-4 raises the calculated logP (lipophilicity), which could improve tissue distribution but reduce solubility.
- The target compound’s molecular weight (~460.5) aligns with ’s criteria for oral bioavailability (rotatable bonds ≤10, polar surface area ≤140 Ų), though its sulfonyl group may increase polar surface area .
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be drawn from related compounds:
- Benzo[d][1,3]dioxol-5-yl (Piperonyl) Group : This moiety is a privileged structure in medicinal chemistry, often enhancing binding affinity through π-π stacking and hydrophobic interactions (e.g., ASN90 in , an O-GlcNAcase inhibitor).
- Sulfonyl vs. Thioether : Sulfonyl groups are common in protease inhibitors and anti-inflammatory agents due to their hydrogen-bonding capacity, whereas thioethers are found in kinase inhibitors (e.g., LUF7746 in ).
Q & A
Q. How to design a SAR study for derivatives of this compound?
- Answer:
- Core modifications : Vary benzodioxole substituents (e.g., methyl, nitro).
- Side-chain alterations : Replace butanamide with pentanamide or cyclic analogs.
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (scrambled derivatives) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
